4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
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Overview
Description
This compound is characterized by a fused pyrimido-indole ring system with a piperidine moiety attached, making it a versatile scaffold for chemical modifications and biological evaluations.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the particular targets involved.
Biochemical Pathways
Similar compounds have been found to influence various physiological processes . The exact pathways and downstream effects would depend on the specific targets of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antifungal and hypoglycemic activity . The specific effects of this compound would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent NFκB activator, selectively stimulating Toll-like receptor 4 (TLR4) in human and mouse cells . This interaction suggests that this compound may play a significant role in immune response modulation .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function. It has been reported to stimulate innate immune cells with minimal toxicity . Furthermore, it has been associated with the production of cytokines, such as IL-6 and interferon γ-induced protein 10 (IP-10) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. For example, it has been suggested to bind primarily to MD-2 in the TLR4/MD-2 complex . This binding interaction triggers a cascade of intracellular events, leading to the activation of NFκB and the production of cytokines .
Temporal Effects in Laboratory Settings
It has been suggested that this compound exhibits stability over time .
Preparation Methods
The synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole typically involves the construction of the pyrimido-indole core followed by the introduction of the piperidine group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrimido-indole ring system. This is followed by nucleophilic substitution reactions to introduce the piperidine moiety. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and substitution steps .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and amines.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyrimido-indole core
The major products formed
Properties
IUPAC Name |
4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZFBVQTCNNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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